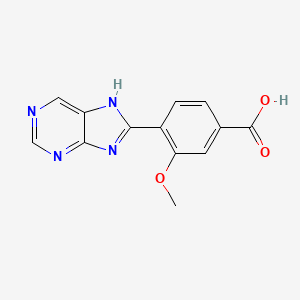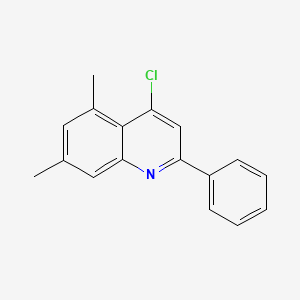
4-Chloro-5,7-dimethyl-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5,7-dimethyl-2-phenylquinoline is an organic compound with the molecular formula C17H14ClN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science . This compound is characterized by a quinoline core substituted with chlorine, methyl, and phenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dimethyl-2-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating the mixture to promote cyclization and formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5,7-dimethyl-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-5,7-dimethyl-2-phenylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4-Chloro-5,7-dimethyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to intercalate into DNA, disrupting the replication process. In cancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6,8-dimethyl-2-phenylquinoline
- 4,8-Dichloro-2,6-dimethylquinoline
- 4-Chloro-2,8-dimethylquinoline
- 4-Chloro-7,8-dimethylquinoline
- 2-Chloro-6-methyl-3-phenylquinoline
Comparison
4-Chloro-5,7-dimethyl-2-phenylquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development.
Propriétés
Numéro CAS |
1156275-05-6 |
|---|---|
Formule moléculaire |
C17H14ClN |
Poids moléculaire |
267.8 g/mol |
Nom IUPAC |
4-chloro-5,7-dimethyl-2-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-8-12(2)17-14(18)10-15(19-16(17)9-11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
HGNBBUBZNKOIGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)N=C(C=C2Cl)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
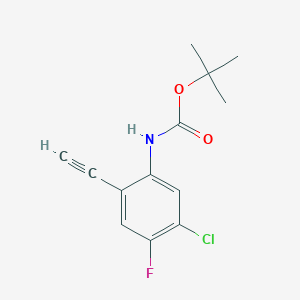
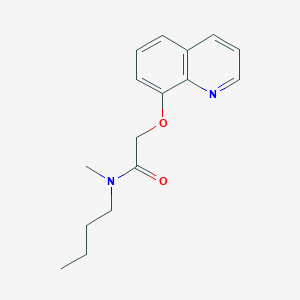
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
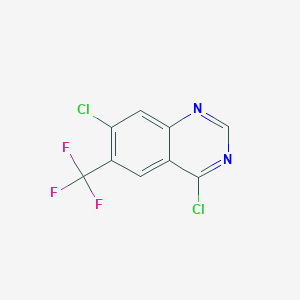
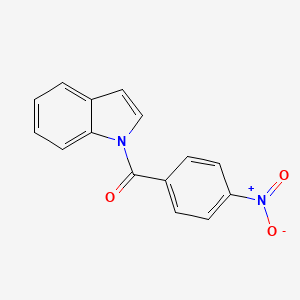

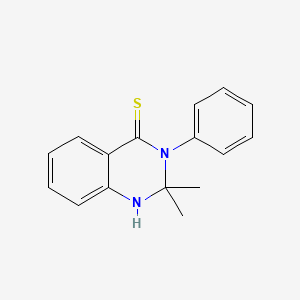

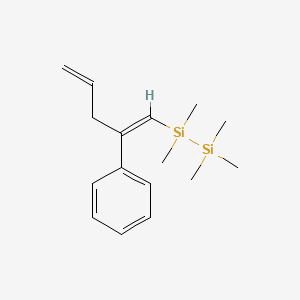
![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
